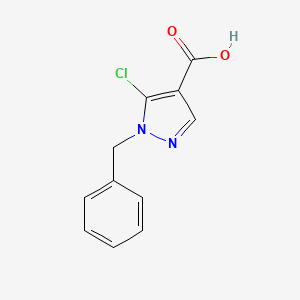

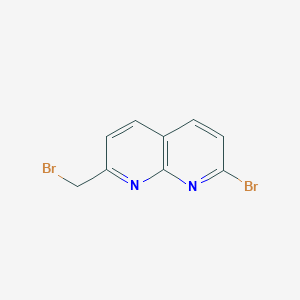

2-Bromo-7-(bromomethyl)-1,8-naphthyridine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“2-Bromo-7-(bromomethyl)naphthalene” is a brominated derivative of naphthalene . It has the molecular formula C11H8Br2 .

Synthesis Analysis

While specific synthesis methods for “2-Bromo-7-(bromomethyl)-1,8-naphthyridine” are not available, brominated derivatives of pyrene have been synthesized using various methods .Molecular Structure Analysis

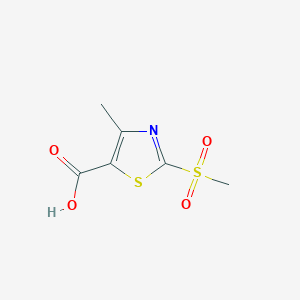

The molecular structure of “2-Bromo-7-(bromomethyl)naphthalene” consists of a naphthalene core with bromomethyl groups attached at the 2 and 7 positions .科学的研究の応用

Bromination and Synthetic Applications

The compound 2-Bromo-7-(bromomethyl)-1,8-naphthyridine is significant in organic synthesis, particularly in bromination reactions. Research has demonstrated its application in generating monobrominated and dibrominated products using N-bromosuccimide under infrared light, highlighting its utility in synthetic chemistry for introducing bromo groups into naphthyridine derivatives. This process yields up to 54.6% of monobrominated products under optimized conditions, showcasing its efficiency in bromination reactions (吴娜 et al., 2014).

Amination and Nucleophilic Substitution

Furthermore, 2-Bromo-7-(bromomethyl)-1,8-naphthyridine serves as a precursor in copper-catalyzed amination reactions with aqueous ammonia, offering an alternative route to functional, nonsymmetric 2,7-diamido-1,8-naphthyridines. This method affords amination products in yields ranging from 10-87%, signifying its applicability in constructing complex naphthyridine structures via nucleophilic substitution reactions (C. Anderson et al., 2010).

Role in Organic Synthesis

In organic synthesis, 2-Bromo-7-(bromomethyl)-1,8-naphthyridine has been highlighted as an intermediate for preparing non-steroidal anti-inflammatory agents. Its synthesis from 6-bromo-2-naphthol demonstrates its importance in pharmaceutical chemistry, showcasing its utility in the synthesis of compounds like nabumetone and naproxen (Wei-Ming Xu & Hong-Qiang He, 2010).

作用機序

Target of Action

Similar compounds have been known to interact with various proteins and enzymes in the cell .

Mode of Action

It is likely that the compound interacts with its targets through covalent bonding, given the presence of the bromomethyl group, which is known for its electrophilic nature and ability to form covalent bonds with nucleophilic sites on proteins .

Biochemical Pathways

The specific biochemical pathways affected by 2-Bromo-7-(bromomethyl)-1,8-naphthyridine are currently unknown

Result of Action

Similar compounds have been shown to exhibit antimicrobial activity , suggesting that this compound may also have potential antimicrobial effects.

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of 2-Bromo-7-(bromomethyl)-1,8-naphthyridine . .

特性

IUPAC Name |

2-bromo-7-(bromomethyl)-1,8-naphthyridine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6Br2N2/c10-5-7-3-1-6-2-4-8(11)13-9(6)12-7/h1-4H,5H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDKHAEXJNZDVMC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC2=C1C=CC(=N2)Br)CBr |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6Br2N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.96 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![7-Bromo-1-methylimidazo[1,5-a]pyridine](/img/structure/B1380406.png)